molecular formula C16H15NO4S B2810042 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259225-21-2

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No. B2810042
M. Wt: 317.36
InChI Key: XGFQMDJYJHPWLB-UHFFFAOYSA-N
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Description

The compound “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, a sulfonylamino group, and a 4-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoic acid moiety, the introduction of the sulfonylamino group, and the attachment of the 4-methylphenyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoic acid moiety would consist of a benzene ring attached to a carboxylic acid group. The sulfonylamino group would be attached to the benzene ring, and the 4-methylphenyl group would be attached to the ethenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Reactions could occur at the benzylic position, involving free radical bromination, nucleophilic substitution, or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

  • Crystal Structure and Molecular Interactions :

    • The molecule of a related compound, ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate, shows a significant dihedral angle between its two benzene rings, contributing to its molecular structure and interactions. This structure is stabilized by intermolecular N-H⋯O interactions, which are crucial for understanding its behavior in various applications (Xing & Nan, 2005).
  • Synthesis and Environmental Applications :

    • An eco-friendly synthesis method for derivatives of this compound has been developed, which is rapid, economical, and environmentally friendly. This method is valuable for producing compounds with potential pharmaceutical applications (Jagrut et al., 2012).
  • Protective Group Applications in Organic Synthesis :

    • The 2-(4-methylphenylsulfonyl)ethenyl (Tsv) group, related to the compound , is used for protecting NH groups in various molecules, including nucleosides and cyclic sulfonamides. This application is vital for synthetic organic chemistry (Petit et al., 2014).
  • Therapeutic Potential and Drug Development :

    • Research on benzoic acid derivatives, closely related to 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, has revealed their potential in cancer chemoprevention. These compounds, referred to as arotinoids, possess properties of vitamin A and have shown promising therapeutic ratios in adult acute toxicity (Flanagan et al., 1987).
  • Material Science and Polymer Chemistry :

    • Derivatives of this compound have been synthesized and applied in the field of material science, specifically in the development of polymers and alkylating agents. These applications demonstrate the versatility of these compounds in various scientific domains (Shouji et al., 1994).
  • Green Chemistry and Sustainable Synthesis :

    • A green chemistry approach has been employed for synthesizing sulfonamide and sulfonate carboxylic acid derivatives of this compound. This method emphasizes the importance of environmentally friendly practices in chemical synthesis (Almarhoon et al., 2019).

properties

IUPAC Name

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-2-4-13(5-3-12)10-11-22(20,21)17-15-8-6-14(7-9-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFQMDJYJHPWLB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methylphenyl)ethenesulfonamido]benzoic acid

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